5-Bromo-3-chloro-1-ethyl-1H-pyrazole
Description
5-Bromo-3-chloro-1-ethyl-1H-pyrazole is a halogenated pyrazole derivative characterized by substituents at positions 1, 3, and 5 of the heterocyclic ring.
Properties
Molecular Formula |
C5H6BrClN2 |
|---|---|
Molecular Weight |
209.47 g/mol |
IUPAC Name |
5-bromo-3-chloro-1-ethylpyrazole |
InChI |
InChI=1S/C5H6BrClN2/c1-2-9-4(6)3-5(7)8-9/h3H,2H2,1H3 |
InChI Key |
UIVBNGXWQILRET-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-Bromo-3-chloro-1-ethyl-1H-pyrazole
General Synthetic Strategy
The synthesis of this compound typically involves:
- Starting from a 1-ethyl-1H-pyrazole or a related pyrazole precursor.
- Introduction of chlorine at the 3-position.
- Bromination at the 5-position.
- Use of oxidation reactions to facilitate halogenation.
- Purification steps to obtain high-purity product suitable for further applications.
Specific Preparation Routes
Oxidation and Halogenation Using Potassium Persulfate
One effective method involves the oxidation of a pyrazole precursor in the presence of potassium persulfate as the oxidizing agent, with sulfuric acid as a catalyst, in an acetonitrile solvent system. The process includes:
- Formation of a mixture of the pyrazole precursor, potassium persulfate (1.3 to 1.7 equivalents), and acetonitrile.
- Heating the mixture under controlled conditions.
- Addition of acid to catalyze the reaction.
- Completion of the bromination at the 5-position.
This method yields the brominated pyrazole with yields around 75-80% and is scalable for industrial production.
Use of Ammonium Ceric Nitrate or Hydrogen Peroxide Adducts
Another environmentally friendly and cost-effective approach uses ammonium ceric nitrate or hydrogen peroxide adducts (such as carbamide peroxide) as oxidants. Key features include:
- Reaction of the pyrazole precursor with the oxidant in solvents like acetonitrile or N,N-dimethylformamide (DMF).
- Addition of a "deicer" agent, such as anhydrous magnesium sulfate or sodium sulfate, to improve reaction efficiency and product yield.
- Reaction temperatures maintained between 60°C and 100°C under reflux conditions.
- The molar ratios optimized for carbamide peroxide (2-15 equivalents) and deicer (1-5 equivalents) relative to the pyrazole precursor.
This method achieves product collection efficiencies exceeding 80%, avoids generation of hazardous waste, and is suitable for industrial scale-up.
Continuous Reaction Using Maleic Acid Diester and Hydrazinopyridine Derivatives
A multi-step continuous synthesis involves:
- Reaction of maleic acid diester with 3-chloro-5-substituted-2-hydrazinopyridine in alkaline solution to form a 4,5-dihydro-1H-pyrazole-5-carboxylate sodium salt intermediate.
- Subsequent reaction of this intermediate with phosphorus oxybromide or tribromooxyphosphorus to introduce the bromine atom at the 5-position.
- This method avoids use of acetic acid and sodium bicarbonate, reduces hydrolysis by-products, simplifies operation, and improves yield.
The process is applicable for various alkyl esters (e.g., ethyl) and provides a route to bromopyrazole compounds with high purity and yield.
Comparative Data Table of Preparation Methods
| Method Description | Key Reagents and Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|
| Oxidation with potassium persulfate in acetonitrile | Potassium persulfate (1.3-1.7 eq), sulfuric acid, 75-80°C | 75-80 | High yield, scalable | Acid catalyst critical; controlled addition of precursor |
| Oxidation with ammonium ceric nitrate or carbamide peroxide | Ammonium ceric nitrate or carbamide peroxide, acetonitrile or DMF, 60-100°C, deicer (MgSO4) | >80 | Environmentally friendly, mild conditions | Deicer improves yield; avoids waste acid generation |
| Continuous reaction via maleic acid diester and hydrazinopyridine | Maleic acid diester, 3-chloro-5-R-2-hydrazinopyridine, phosphorus oxybromide, alkaline medium | Not specified | Simplified operation, reduced by-products | Suitable for various alkyl esters; industrially viable |
In-Depth Research Findings and Analysis
Oxidizing Agent Selection: Potassium persulfate and ammonium ceric nitrate are effective oxidants for selective bromination of pyrazole rings. Potassium persulfate is widely used due to its strong oxidizing ability and cost-effectiveness. Ammonium ceric nitrate offers milder conditions and less environmental impact.
Solvent Effects: Polar aprotic solvents such as acetonitrile and DMF enhance reaction rates and yields by stabilizing reaction intermediates and improving solubility of reactants.
Role of Deicers: The addition of anhydrous magnesium sulfate or sodium sulfate as drying agents ("deicers") significantly improves product collection efficiency by controlling moisture and reaction exotherms.
Temperature Control: Maintaining reaction temperatures between 60°C and 100°C under reflux is critical to maximize yield and minimize side reactions. Lower temperatures reduce yield, while higher temperatures may cause decomposition.
Purity and Industrial Scale-Up: Methods described have been optimized for industrial production, achieving high purity products with minimal impurities, which is crucial for downstream applications in agrochemicals.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-1-ethyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the formation of different pyrazole derivatives with altered electronic properties.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
5-Bromo-3-chloro-1-ethyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Substituent Effects and Structural Variations
The position and nature of substituents significantly alter pyrazole properties. Key comparisons include:
Key Observations:
- Lipophilicity: The ethyl group at position 1 in the target compound increases hydrophobicity relative to methyl-substituted analogs (e.g., 3-Bromo-5-methyl-1H-pyrazole ), which may improve membrane permeability in biological systems.
- Steric Considerations: Halogens at adjacent positions (e.g., Br at 5 and Cl at 3) could introduce steric clashes in binding interactions compared to compounds with substituents at non-adjacent positions.
Physical and Chemical Properties
Limited direct data exist for the target compound, but inferences can be drawn from analogs:
Density and Boiling Points:
- The nitro analog (5-Bromo-1-ethyl-3-nitro-1H-pyrazole) has a predicted density of 1.88 g/cm³ and boiling point of 300.6°C . The target compound’s chloro substituent may reduce density slightly due to lower atomic mass compared to nitro.
- Ethyl ester derivatives (e.g., Ethyl 3-bromo-1H-pyrazole-5-carboxylate ) likely exhibit lower boiling points due to ester volatility.
Acidity (pKa):
- The nitro analog’s pKa (-3.71) suggests strong acidity, whereas the chloro substituent in the target compound would result in a less acidic proton at position 1.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
